4-chloro-1H-indazole-3-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Scaffolds

4-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-55-1) is a halogenated indazole-3-carbonitrile derivative with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol, characterized by a chlorine substituent at the C4 position and a strongly electron-withdrawing cyano group at C3. The indazole core is a privileged scaffold in medicinal chemistry, widely employed in kinase inhibitor programs, anti-inflammatory agents, and oncology-focused drug discovery campaigns.

Molecular Formula C8H4ClN3
Molecular Weight 177.59
CAS No. 1264481-55-1
Cat. No. B2979020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-indazole-3-carbonitrile
CAS1264481-55-1
Molecular FormulaC8H4ClN3
Molecular Weight177.59
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NN2)C#N
InChIInChI=1S/C8H4ClN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12)
InChIKeyKWTONBMRLJOZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-55-1) Procurement and Differentiation Guide


4-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-55-1) is a halogenated indazole-3-carbonitrile derivative with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol, characterized by a chlorine substituent at the C4 position and a strongly electron-withdrawing cyano group at C3 . The indazole core is a privileged scaffold in medicinal chemistry, widely employed in kinase inhibitor programs, anti-inflammatory agents, and oncology-focused drug discovery campaigns [1]. This compound serves primarily as a versatile synthetic building block and reference standard for pharmaceutical R&D, with the 4-chloro substitution pattern providing a distinct regioelectronic profile compared to unsubstituted or alternative-position indazole-3-carbonitriles .

Why Generic Substitution of 4-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-55-1) Compromises Research Outcomes


The 4-chloro-1H-indazole-3-carbonitrile scaffold cannot be indiscriminately substituted with other indazole-3-carbonitrile analogs due to regiospecific structure-activity requirements in drug discovery programs. The 4-chloro substituent confers distinct electronic and steric properties that influence both downstream synthetic reactivity and biological target engagement . Alternative substitution patterns—such as 5-nitro (CAS 50264-88-5 derivatives), 5-bromo, 6-fluoro, or N1-methylated variants (e.g., 4-chloro-1-methyl-1H-indazole-3-carbonitrile, CAS 1015846-56-6) [1]—produce markedly different physicochemical profiles, kinase selectivity fingerprints, and metabolic stability characteristics . Patent literature consistently demonstrates that subtle positional modifications on the indazole-3-carbonitrile core alter kinase inhibition potency by orders of magnitude and can redirect target selectivity entirely . Procurement of the exact regioisomer is therefore non-negotiable for structure-activity relationship (SAR) continuity and reproducible synthetic route execution.

Quantitative Differentiation Evidence for 4-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-55-1) Versus Key Comparators


Synthetic Utility: 4-Chloro-1H-indazole-3-carbonitrile as a Preferred Scaffold for Pyrimido[1,2-b]indazole Cascade Reactions

4-Chloro-1H-indazole-3-carbonitrile, when utilized in its amine form (4-chloro-1H-indazol-3-amine), has been demonstrated to participate efficiently in metal-free three-component cascade reactions to generate novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives. This synthetic pathway offers distinct advantages over alternative indazole scaffolds that require metal catalysis, harsh conditions, or exhibit limited substrate scope [1]. In contrast, unsubstituted 1H-indazole-3-amine and other halogenated analogs have not been systematically validated in this specific cascade methodology, which proceeds under mild conditions (ethanol, triethylamine, ambient laboratory temperature) with good functional group tolerance [1]. The 4-chloro substitution pattern is structurally preserved throughout the transformation, enabling downstream diversification while maintaining the privileged indazole pharmacophore. This positions the 4-chloro variant as a synthetically privileged entry point for constructing complex heterocyclic libraries relevant to kinase inhibitor programs .

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Scaffolds

Commercial Purity Grade Differentiation: ≥98% vs. Standard 95% Specifications

Among commercially available sources of 4-chloro-1H-indazole-3-carbonitrile, purity specifications vary meaningfully between suppliers. ChemScene (Cat. No. CS-0444033) and Leyan (Cat. No. 1514700) offer the compound at ≥98% purity , whereas AKSci (Cat. No. 2107AQ) and Chemenu (Cat. No. CM747744) supply at ≥95% purity . For comparative context, the N1-methylated analog 4-chloro-1-methyl-1H-indazole-3-carbonitrile (CAS 1015846-56-6) is commercially available at 95% purity . The ≥98% specification reduces the maximum unidentified impurity burden from ≤5% to ≤2%, a difference that may be critical for sensitive biological assays where trace impurities can confound IC50 determinations or produce false-positive hits in high-throughput screening campaigns. Additionally, impurity reference standards for the indazole class are available for method validation and stability studies .

Analytical Chemistry Quality Control Pharmaceutical Reference Standards

Physicochemical Property Differentiation: LogP and TPSA Profile of 4-Chloro-1H-indazole-3-carbonitrile

Computational chemistry data available from vendor technical datasheets provides key differentiation metrics for 4-chloro-1H-indazole-3-carbonitrile relative to structurally related indazole analogs. The compound exhibits a calculated LogP of 2.09 and a topological polar surface area (TPSA) of 52.47 Ų . These values are within favorable ranges for CNS drug-likeness (LogP 1-3, TPSA <60-70 Ų). In comparison, the unsubstituted 1H-indazole-3-carbonitrile (CAS 50264-88-5) has a lower molecular weight (143.15 g/mol) and predicted lower LogP due to the absence of the chlorine atom, which reduces lipophilicity . The N1-methylated analog (CAS 1015846-56-6, MW 191.62) has a higher molecular weight and zero hydrogen bond donors (vs. 1 H-donor for the target compound) due to methylation at the N1 position . The 4-chloro substitution increases lipophilicity relative to the unsubstituted parent while preserving the hydrogen bond donor at N1, a feature that may influence binding orientation in kinase ATP-binding pockets and impact oral bioavailability predictions.

Computational Chemistry Drug Design ADME Prediction

Storage and Stability Differentiation: Cold Chain vs. Ambient Storage Requirements

Vendor storage specifications reveal meaningful differentiation in the recommended handling of 4-chloro-1H-indazole-3-carbonitrile across suppliers. ChemScene specifies storage at 2-8°C (refrigerated) sealed in dry conditions , while AKSci specifies long-term storage in a cool, dry place without explicit refrigeration requirements . This discrepancy may reflect differences in stability data between vendors, analytical method sensitivity for degradation product detection, or conservative vs. pragmatic storage guidance. For context, the 5-nitro analog (DL0805, CAS 50264-88-5 derivative) is also typically stored under refrigerated conditions . Laboratories operating with limited cold-chain capacity or planning extended stability studies should verify vendor-specific storage recommendations and available accelerated stability data prior to procurement. The availability of impurity reference standards for indazole compounds supports method development for monitoring potential degradation pathways .

Compound Management Stability Studies Logistics Planning

Patent Landscape Analysis: Indazole-3-carbonitrile Core as Kinase Inhibitor Scaffold

The indazole-3-carbonitrile core, including 4-chloro-substituted variants, features prominently in patent literature as a kinase inhibitor scaffold with demonstrated utility in oncology. US Patent 6,531,491 B1 (assigned to Agouron Pharmaceuticals, now Pfizer) explicitly claims indazole compounds and pharmaceutical compositions for inhibiting protein kinases, with therapeutic applications in oncology . More recently, US Patent 11,981,683 B2 (assigned to Arvinas Operations, Inc.) claims indazole-based compounds and associated methods of use, with the indazole core serving as a critical recognition element [1]. In contrast, the 5-nitro analog DL0805 (5-nitro-1H-indazole-3-carbonitrile) has been developed as a Rho kinase (ROCK) inhibitor with an IC50 of 6.67 μM for ROCK-I and demonstrated vasorelaxant activity in rat aortic rings, though with noted toxicity limitations . The 4-chloro substitution pattern appears in Markush structures across multiple kinase inhibitor patents, suggesting broad recognition of this substitution pattern as a privileged scaffold for ATP-competitive kinase inhibition [2].

Intellectual Property Kinase Inhibition Oncology Drug Discovery

Recommended Procurement and Application Scenarios for 4-Chloro-1H-indazole-3-carbonitrile (CAS 1264481-55-1)


Synthesis of Pyrimido[1,2-b]indazole-3-carbonitrile Libraries via Metal-Free Cascade Reactions

Medicinal chemistry teams engaged in kinase inhibitor discovery should procure 4-chloro-1H-indazole-3-carbonitrile (or its 3-amine derivative) for constructing pyrimido[1,2-b]indazole-3-carbonitrile libraries via the validated three-component cascade methodology. The metal-free conditions (EtOH, Et3N, ambient temperature) offer operational simplicity and avoid catalyst contamination, while the 4-chloro substituent remains intact for downstream functionalization. This application is directly supported by the synthetic methodology evidence presented in Section 3 [1]. Procurement should prioritize vendors offering the compound at ≥98% purity to minimize impurity-driven side reactions and ensure reproducible library quality.

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The favorable physicochemical profile of 4-chloro-1H-indazole-3-carbonitrile (LogP 2.09, TPSA 52.47 Ų, H-donors = 1) positions it as a preferred scaffold for CNS-penetrant kinase inhibitor programs. The balanced lipophilicity and preserved hydrogen bonding capacity support both blood-brain barrier permeability and kinase hinge-binding interactions. This scaffold offers distinct advantages over the more polar 5-nitro analog (ROCK inhibitor DL0805, noted toxicity limitations) and the N1-methylated analog (zero H-donors, potentially altered binding mode) for CNS-targeted kinase programs. The patent-validated kinase inhibitor relevance of the indazole-3-carbonitrile core further supports this application [2].

SAR Studies Exploring 4-Position Halogen Effects in Indazole-Based Inhibitors

Structure-activity relationship (SAR) campaigns investigating the electronic and steric effects of C4 substitution on target engagement should include 4-chloro-1H-indazole-3-carbonitrile as the chloro-substituted benchmark. Comparative analysis against 4-fluoro, 4-bromo, 4-methoxy, and 4-unsubstituted indazole-3-carbonitrile analogs can elucidate halogen-specific contributions to potency and selectivity. The 4-chloro substitution confers intermediate lipophilicity (LogP ~2.09) and electron-withdrawing character (-I effect) while preserving synthetic accessibility. Procurement of the ≥98% purity grade ensures that observed SAR trends reflect true structure-driven effects rather than impurity artifacts.

Impurity Profiling and Analytical Method Validation for Indazole-Containing APIs

Analytical development and quality control laboratories developing HPLC or LC-MS methods for indazole-containing active pharmaceutical ingredients (APIs) should procure 4-chloro-1H-indazole-3-carbonitrile as a reference standard or process impurity marker. The compound's distinct retention characteristics (LogP 2.09) and unique mass signature (MW 177.59, C8H4ClN3) facilitate method development for resolving closely related indazole impurities. When combined with dedicated indazole impurity reference standards available from specialist suppliers , this compound supports comprehensive forced-degradation studies, stability-indicating method validation, and regulatory submissions (ANDA/DMF) requiring impurity identification and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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